molecular formula C15H11FO4 B1452290 2-Fluoro-5-(3-methoxycarbonylphenyl)benzoic acid CAS No. 1261912-57-5

2-Fluoro-5-(3-methoxycarbonylphenyl)benzoic acid

Cat. No. B1452290
CAS RN: 1261912-57-5
M. Wt: 274.24 g/mol
InChI Key: VRYBPUPIUUFJBQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-methoxycarbonylphenyl)benzoic acid is a chemical compound with the molecular formula C15H11FO4 . It is a fluorobenzoic acid derivative .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H11FO4 . The molecular weight of this compound is 274.24 g/mol .

Scientific Research Applications

  • Hypoglycemic Activity and Pharmacophore Model Development The structure-activity relationships in hypoglycemic benzoic acid derivatives were investigated, leading to the development of Repaglinide, a therapeutic agent for type 2 diabetic patients. This research highlighted the importance of specific residues and groups in enhancing hypoglycemic activity. The study also proposed a general pharmacophore model for hypoglycemic benzoic acid derivatives, suggesting the potential of 2-fluoro-5-(3-methoxycarbonylphenyl)benzoic acid in diabetes treatment research (Grell et al., 1998).

  • Directed Lithiation and Electrophilic Substitution Research on directed lithiation of unprotected benzoic acids, including derivatives like this compound, demonstrated the potential for ortho-substituted products. This work is pivotal in understanding the reactivity and potential applications of such compounds in organic synthesis and drug development (Bennetau et al., 1995).

  • Fluorescent Probes Sensing pH and Metal Cations The use of fluorinated benzoic acids, including compounds similar to this compound, in the development of fluorescent probes for sensing magnesium and zinc cations. These compounds exhibit high sensitivity to pH changes, indicating their potential in bioanalytical applications (Tanaka et al., 2001).

  • Antifungal and Antibacterial Applications Studies on the synthesis and pharmacological evaluation of new derivatives bearing the 3-chloro-2-fluoro phenyl moiety from benzoic acids like this compound have shown promising antibacterial and anticonvulsant activities. These derivatives, evaluated for their inhibitory potential on enzymes and biological targets, indicate the compound's relevance in medicinal chemistry (Bhat et al., 2016).

  • Environmental Applications in Adsorption and Recovery The compound's derivatives have been utilized in environmental science, particularly in the adsorption-based recovery of metals like cobalt. This application demonstrates the compound's potential utility in environmental remediation and metal recovery processes (Gunjate et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, Fluoro-3-(trifluoromethyl)benzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoro-5-(3-methoxycarbonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-13(16)12(8-10)14(17)18/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYBPUPIUUFJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690679
Record name 4-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261912-57-5
Record name 4-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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